Potassium 2-Chloroisonicotinoyltrifluoroborate
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Overview
Description
Potassium 2-Chloroisonicotinoyltrifluoroborate is a chemical compound with the empirical formula C6H3BClF3KNO and a molecular weight of 247.45 g/mol . It is a member of the potassium acyltrifluoroborates (KATs) family, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-Chloroisonicotinoyltrifluoroborate can be synthesized through the reaction of 2-chloroisonicotinic acid with potassium trifluoroborate under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-Chloroisonicotinoyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
Potassium 2-Chloroisonicotinoyltrifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Potassium 2-Chloroisonicotinoyltrifluoroborate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The compound’s reactivity is attributed to the presence of the trifluoroborate group, which enhances its stability and reactivity under different conditions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Potassium 2-Chloroisonicotinoyltrifluoroborate include:
- Potassium 2-thiophenoyltrifluoroborate
- Potassium 6-chloro-2-isonicotinoyltrifluoroborate
- Potassium cyclobutyltrifluoroborate
- Potassium (2-phenylacetyl)trifluoroborate
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chlorine atom and a trifluoroborate group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C6H3BClF3KNO |
---|---|
Molecular Weight |
247.45 g/mol |
IUPAC Name |
potassium;(2-chloropyridine-4-carbonyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF3NO.K/c8-5-3-4(1-2-12-5)6(13)7(9,10)11;/h1-3H;/q-1;+1 |
InChI Key |
DVRGZZSJMOGVJZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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